molecular formula C8H7N3O B7721153 2-amino-1H-quinazolin-4-one

2-amino-1H-quinazolin-4-one

Cat. No.: B7721153
M. Wt: 161.16 g/mol
InChI Key: SDTFBAXSPXZDKC-UHFFFAOYSA-N
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Description

2-amino-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with an amino group at the 2-position and a carbonyl group at the 4-position, making it a versatile scaffold for drug development and other applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkyl halides. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid .

Major Products

Major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and various functionalized derivatives that exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-1H-quinazolin-4-one include:

Uniqueness

This structural feature contributes to its broad spectrum of biological activities and makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-amino-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTFBAXSPXZDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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